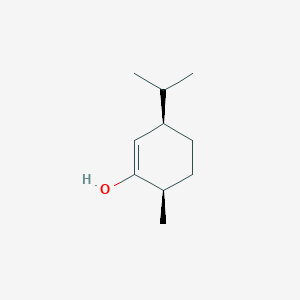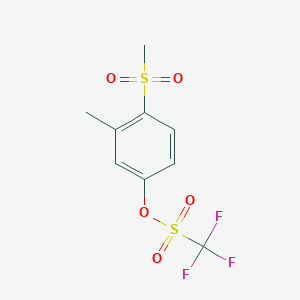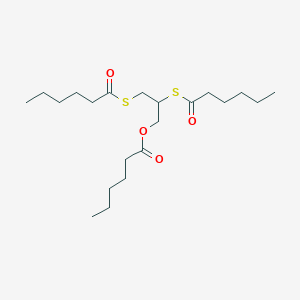
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol is an organic compound that belongs to the class of cyclohexenols. These compounds are characterized by a cyclohexene ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (3R,6R) notation, refers to the spatial arrangement of the atoms around the chiral centers at positions 3 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexanone, while reduction may produce a cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol include other cyclohexenols with different substituents and stereochemistry, such as:
- (3S,6S)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Ethyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Methyl-3-(butan-2-yl)cyclohex-1-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
57875-63-5 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3R,6R)-6-methyl-3-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-9,11H,4-5H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
PSGOWJCRJOKRJC-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C=C1O)C(C)C |
Kanonische SMILES |
CC1CCC(C=C1O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)





![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
